molecular formula C10H11NO5 B1274352 2-(4-Methyl-2-nitrophenoxy)propanoic acid CAS No. 514801-24-2

2-(4-Methyl-2-nitrophenoxy)propanoic acid

Cat. No.: B1274352
CAS No.: 514801-24-2
M. Wt: 225.2 g/mol
InChI Key: QWOCFVIACPYANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-2-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenoxypropanoic acid, characterized by the presence of a nitro group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid typically involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester. The reaction conditions include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 2-(4-Methyl-2-aminophenoxy)propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

2-(4-Methyl-2-nitrophenoxy)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. For instance, its derivatives with anti-inflammatory properties may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways in macrophage cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a diverse range of chemical modifications and biological activities.

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-3-4-9(8(5-6)11(14)15)16-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOCFVIACPYANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397390
Record name 2-(4-methyl-2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514801-24-2
Record name 2-(4-methyl-2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.